molecular formula C8H11N3O4 B1298030 ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 321165-21-3

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1298030
CAS No.: 321165-21-3
M. Wt: 213.19 g/mol
InChI Key: GOSYRANHPYLOJW-UHFFFAOYSA-N
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Description

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to the pyrazole ring

Scientific Research Applications

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often employ similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ethyl (5-methyl-3-amino-1H-pyrazol-1-yl)acetate, while hydrolysis of the ester group forms 5-methyl-3-nitro-1H-pyrazole-1-acetic acid .

Mechanism of Action

The mechanism of action of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYRANHPYLOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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